molecular formula C29H24FN3O3S2 B11979847 (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979847
M. Wt: 545.7 g/mol
InChI Key: WXZSLJSCHPXGRP-ONUIUJJFSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a fluorobenzyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions. The pyrazole moiety can be synthesized separately via the condensation of hydrazine with an appropriate β-diketone. The final step involves the coupling of the pyrazole and thiazolidinone intermediates through a methylene bridge, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methylene bridge can be reduced to a single bond using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced methylene derivatives.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with specific molecular targets. The thiazolidinone ring may interact with enzymes or receptors, while the pyrazole moiety could facilitate binding to nucleic acids or proteins. The fluorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(2-bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorobenzyl group in (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound a unique candidate for further research and development.

Properties

Molecular Formula

C29H24FN3O3S2

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24FN3O3S2/c1-35-16-15-32-28(34)26(38-29(32)37)17-22-18-33(23-8-3-2-4-9-23)31-27(22)20-11-13-24(14-12-20)36-19-21-7-5-6-10-25(21)30/h2-14,17-18H,15-16,19H2,1H3/b26-17-

InChI Key

WXZSLJSCHPXGRP-ONUIUJJFSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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